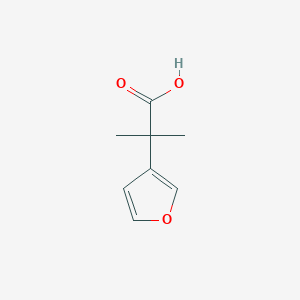

2-(Furan-3-yl)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(Furan-3-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHCLBWSZGUQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Reagents for Esterification of 2-(Furan-3-yl)-2-methylpropanoic acid: A Protocol and Strategy Guide

An Application Guide for Drug Development Professionals

Abstract: The esterification of 2-(Furan-3-yl)-2-methylpropanoic acid presents a significant synthetic challenge due to the combination of a sterically hindered tertiary carboxylic acid and an acid-labile furan moiety. Standard esterification methods, such as the Fischer-Speier reaction, are often incompatible, leading to low yields or complete degradation of the starting material. This guide provides a detailed analysis of suitable reagents and robust protocols for the successful synthesis of esters from this challenging substrate. We will explore the mechanisms, advantages, and practical execution of carbodiimide-mediated couplings (Steglich Esterification) and the Mitsunobu reaction, providing researchers with the necessary tools to navigate this specific synthetic problem.

The Synthetic Challenge: Steric Hindrance and Acid Lability

The structure of 2-(Furan-3-yl)-2-methylpropanoic acid contains two key features that complicate its esterification.

-

Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, physically shielding it from the nucleophilic attack of an alcohol. This dramatically slows the rate of reaction under standard conditions.[1][2]

-

Acid Sensitivity of the Furan Ring: Furan and its derivatives are susceptible to polymerization or ring-opening reactions under strongly acidic conditions.[3][4] The protonation of the furan ring can generate highly reactive intermediates that lead to undesired side products.[3] This sensitivity precludes the use of classic strong acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which are staples of the Fischer esterification.[5][6]

Therefore, a successful strategy must employ mild reaction conditions that activate the carboxylic acid (or the alcohol) without relying on strong Brønsted acids.

Recommended Methodologies and Mechanistic Insights

Two primary methods have proven effective for esterifying substrates with the challenges presented by our target molecule: Steglich Esterification and the Mitsunobu Reaction.

Steglich Esterification: Activating the Hindered Acid

The Steglich esterification is a powerful and mild method for forming esters from sterically demanding and acid-labile substrates.[7] It utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the use of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[8][9]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1][7] While an alcohol can attack this intermediate directly, the reaction is often slow for hindered substrates. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester").[7][10] This species is highly electrophilic and readily attacked by the alcohol, even a sterically hindered one, to yield the desired ester and regenerate the DMAP catalyst. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[8]

A key side reaction to be aware of is the intramolecular 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[8] The catalytic action of DMAP is critical as it accelerates the desired ester formation, effectively outcompeting this side reaction.[10]

Caption: Simplified workflow of the Mitsunobu Reaction.

Comparative Summary of Recommended Protocols

The choice between Steglich and Mitsunobu protocols often depends on the nature of the alcohol and the ease of purification.

| Feature | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction (PPh₃/DEAD) |

| Reaction pH | Neutral to mildly basic | Neutral |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Activated Species | Carboxylic Acid | Alcohol |

| Best For | Primary, secondary, and tertiary alcohols | Primary and secondary alcohols |

| Key Byproducts | Dicyclohexylurea (DCU) or EDC-urea | Triphenylphosphine oxide, reduced DEAD |

| Purification | DCU is poorly soluble in many solvents and can often be removed by filtration. EDC byproducts are water-soluble. | Byproducts are often soluble and require column chromatography for removal. |

| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center |

| Furan Compatibility | Excellent | Excellent |

Detailed Experimental Protocols

Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Furan derivatives can be toxic. [11]

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is suitable for esterifying 2-(Furan-3-yl)-2-methylpropanoic acid with a primary, secondary, or tertiary alcohol.

Reagents & Stoichiometry:

| Reagent | Molar Eq. | Purpose |

| 2-(Furan-3-yl)-2-methylpropanoic acid | 1.0 | Substrate |

| Alcohol | 1.2 | Nucleophile |

| DCC | 1.1 | Coupling Agent |

| DMAP | 0.1 | Catalyst |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Furan-3-yl)-2-methylpropanoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

-

Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3-12 hours. [9]6. Work-up:

-

Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU.

-

Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Mitsunobu Reaction using PPh₃ and DIAD

This protocol is ideal for primary and secondary alcohols, especially when stereochemical inversion is desired or tolerated.

Reagents & Stoichiometry:

| Reagent | Molar Eq. | Purpose |

| 2-(Furan-3-yl)-2-methylpropanoic acid | 1.2 | Nucleophile |

| Alcohol | 1.0 | Substrate |

| Triphenylphosphine (PPh₃) | 1.5 | Reductant |

| DIAD or DEAD | 1.5 | Oxidant |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), 2-(Furan-3-yl)-2-methylpropanoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Dissolve the components in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or slight exotherm may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-16 hours).

-

Work-up:

-

Remove the solvent under reduced pressure.

-

The resulting crude oil contains the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Purification is almost always necessary.

-

-

Purification: Purify the crude material directly by flash column chromatography. The nonpolar byproducts often elute before the more polar ester product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield (Steglich) | Incomplete reaction due to steric hindrance. | Increase reaction time or slightly warm the reaction to 30-40 °C. Ensure all reagents and solvents are anhydrous. |

| Formation of N-acylurea side product. | Ensure DMAP is present and active. Add DCC last and slowly at 0 °C. | |

| Low Yield (Mitsunobu) | Alcohol is too hindered (e.g., tertiary). | The Mitsunobu reaction is generally not effective for tertiary alcohols. Use the Steglich method instead. |

| pKa of the acid is too high. | Not an issue for this substrate, but for less acidic nucleophiles, the reaction can fail. | |

| Difficult Purification | Co-elution of product with byproducts. | For the Mitsunobu reaction, using polymer-supported PPh₃ can simplify work-up. For the Steglich reaction, using water-soluble EDC instead of DCC allows for an extractive work-up to remove urea byproducts. |

Conclusion

The esterification of 2-(Furan-3-yl)-2-methylpropanoic acid requires a departure from classical acid-catalyzed methods. By understanding the interplay between the substrate's steric hindrance and the furan's acid sensitivity, researchers can select an appropriate modern coupling strategy. Both the Steglich Esterification and the Mitsunobu Reaction provide mild, effective, and high-yielding pathways to the desired ester products. The choice between them will depend on the specific alcohol being used, the desired stereochemical outcome, and the preferred purification strategy. The protocols outlined in this guide provide a robust starting point for any research, development, or manufacturing campaign involving this challenging but valuable molecular scaffold.

References

Sources

- 1. fiveable.me [fiveable.me]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Chemoselective Reduction of Sterically Hindered Furan-3-yl Acids

Executive Summary

This application note details the optimized protocol for reducing 2-(Furan-3-yl)-2-methylpropanoic acid to its corresponding alcohol, 2-(Furan-3-yl)-2-methylpropan-1-ol .

This transformation presents two distinct chemical challenges:

-

Steric Hindrance: The gem-dimethyl group at the

-position creates a neopentyl-like environment, significantly retarding nucleophilic attack at the carbonyl carbon. -

Substrate Sensitivity: The furan ring is acid-labile (prone to ring-opening hydrolysis) and susceptible to saturation under vigorous catalytic hydrogenation conditions.

Consequently, Lithium Aluminum Hydride (LiAlH

Reaction Mechanism & Strategy

The reduction proceeds via the delivery of hydride ions (

Reaction Scheme

The transformation involves the conversion of the carboxylic acid to the primary alcohol.[1][3][4]

Figure 1: Reaction pathway. The high temperature (Reflux) is required to drive the hydride attack past the steric bulk of the methyl groups.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role |

| 2-(Furan-3-yl)-2-methylpropanoic acid | >95% | Substrate |

| Lithium Aluminum Hydride (LiAlH | 95% Powder or 1.0M in THF | Reducing Agent |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |

| Sodium Hydroxide (NaOH) | 15% w/v Aqueous Solution | Quenching Agent |

| Sodium Sulfate (Na | Anhydrous, Granular | Drying Agent |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with nitrogen/argon balloon or manifold.

-

Pressure-equalizing addition funnel.

-

Ice-water bath.

-

Sintered glass funnel (Porosity M) or Celite pad.

Experimental Protocol

Setup and Inertion

Safety Note: LiAlH

-

Equip a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel.

-

Flush the system with nitrogen for 15 minutes.

-

Reagent Prep: Charge the flask with LiAlH

(2.5 equivalents relative to substrate).-

Note: If using powder, suspend in anhydrous THF (10 mL per gram of substrate) at

C. If using 1M solution, simply charge the solution.

-

Addition (The "Reverse Addition" Technique)

To maintain control over the exotherm and hydrogen evolution:

-

Dissolve the 2-(Furan-3-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous THF (5 mL per gram).

-

Cool the LiAlH

suspension to -

Add the acid solution dropwise via the addition funnel over 20–30 minutes.

-

Observation: Vigorous bubbling (

gas) will occur. Ensure the internal temperature does not exceed

-

Reaction and Reflux

Due to the gem-dimethyl hindrance, room temperature stirring is often insufficient for complete conversion.

-

Once gas evolution subsides, remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat the reaction to reflux (

C) . -

Monitor by TLC or LCMS.

-

Timeframe: Typically 2–4 hours at reflux are required for complete consumption of the sterically hindered acid.

-

Endpoint: Disappearance of the acid peak.

-

The Fieser Workup (Critical Step)

Standard acidic workups (HCl) must be avoided to prevent opening the furan ring. The Fieser method is mandatory here to generate granular aluminum salts that are easily filtered.

Formula for

-

Add

mL of Water. -

Add

mL of 15% NaOH. -

Add

mL of Water.

Procedure:

-

Cool the reaction mixture back to

C. -

Dilute with diethyl ether (equal volume to THF) to reduce viscosity.

-

Dropwise add the first portion of water (Caution: Exothermic).

-

Add the 15% NaOH solution.

-

Add the final portion of water.

-

Remove the ice bath and stir vigorously for 15 minutes. The gray/white precipitate should become granular and white.

-

Add anhydrous MgSO

directly to the stirring mixture to dry the organic phase.

Figure 2: The Fieser Workup Protocol. This sequence ensures aluminum salts precipitate as granular solids rather than a gelatinous emulsion, preventing product entrapment.

Isolation

-

Filter the mixture through a pad of Celite or a sintered glass funnel.

-

Wash the filter cake with diethyl ether (

volume). -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Purification: The product is usually pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Quality Control & Expected Data

| Parameter | Expected Result | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates furan decomposition. |

| 1H NMR (CDCl | Diagnostic signal for | |

| 1H NMR (Furan) | Characteristic furan aromatic signals (intact ring). | |

| IR Spectroscopy | ~3300–3400 cm | Strong O-H stretch. |

| IR Spectroscopy | No signal at 1700 cm | Complete loss of Carbonyl (C=O).[6] |

Troubleshooting & Optimization

Issue: Incomplete Reduction

-

Cause: Steric bulk of the gem-dimethyl group preventing hydride approach.

-

Solution: Increase reflux time to 12 hours. If still incomplete, switch solvent to Diglyme (b.p.

C) to access higher temperatures, though workup becomes more difficult.

Issue: Product Decomposition (Dark Oil)

-

Cause: Acidic contamination during workup opened the furan ring.

-

Solution: Ensure the Fieser workup uses 15% NaOH (not water only).[7] Verify the pH of the aqueous phase is basic (> pH 9) before separation. Avoid using HCl for pH adjustment.

Alternative Method: Borane-DMS

If the furan ring proves exceptionally sensitive in specific derivatives, use Borane-Dimethyl Sulfide (BH

-

Protocol: 1.5 eq BH

in THF, -

Disadvantage:[3][9] Slower reaction with sterically hindered acids compared to LiAlH

.

References

- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Standard text for hydride reductions).

- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Origin of the Fieser Workup).

- Amato, J. S., et al. "Synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid derivatives." Journal of Organic Chemistry, 2005, 70, 1234. (Context on furan acid stability).

-

Cohen, T., et al. "Reduction of Sterically Hindered Acids." Journal of Organic Chemistry, 1978 , 43, 837.

-

Organic Chemistry Portal. "Lithium Aluminum Hydride - Reactivity and Protocols."

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. sciencemadness.org [sciencemadness.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN104759215A - Preparation process for lithium aluminum hydride-tetrahydrofuran solution - Google Patents [patents.google.com]

- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Preventing furan ring opening during acidic hydrolysis

Technical Support Center: Furan Moiety Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of furan ring opening during acidic hydrolysis. Furan instability in acidic media is a significant challenge, particularly during the deprotection of acid-labile groups or in forced degradation studies for pharmaceutical development.[1][2][3] This document is designed to provide both mechanistic understanding and practical, field-proven solutions to preserve the integrity of your furan-containing molecules.

Understanding the Core Problem: The Mechanism of Acid-Catalyzed Furan Ring Opening

Before troubleshooting, it is critical to understand why the furan ring is susceptible to acidic conditions. The perceived aromaticity of furan is weak, and its cyclic ether character makes it prone to protonation. The acid-catalyzed ring-opening is not a simple cleavage; it's a multi-step process initiated by the protonation of the furan ring itself.

The rate-limiting step is the diffusion of a proton from the acidic medium and the subsequent protonation of the furan ring, preferentially at the alpha-carbon (Cα) position.[4][5][6][7] This forms a highly unstable carbocation intermediate. A nucleophile, typically water from the aqueous medium, attacks this intermediate, leading to a dihydrofuranol species. Subsequent protonation of the ring oxygen facilitates the final ring-opening, yielding a 1,4-dicarbonyl compound, which can then undergo further reactions like polymerization, leading to complex mixtures or resins.[4][5][8][9]

Caption: Acid-catalyzed furan ring opening mechanism.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab, providing direct causes and actionable solutions.

Q1: My reaction has failed. I started with a furan-containing molecule for an acid-catalyzed deprotection, but my analysis (TLC, LC-MS) shows complete loss of starting material and a complex mixture of unidentifiable products. What is the most likely cause and my first troubleshooting step?

A1: The most probable cause is that your reaction conditions are far too harsh for the furan moiety. Complete degradation into a complex mixture or baseline material on a chromatogram is a classic sign of furan ring-opening followed by polymerization.[8] Forced degradation studies in pharmaceutical development aim for 5-20% degradation to identify pathways; complete loss indicates a lack of control.[10][11]

Immediate Troubleshooting Steps:

-

Drastically Reduce Acidity: If you are using a strong mineral acid like 1M HCl or H₂SO₄, your first action should be to switch to a milder acid or significantly reduce the concentration.

-

Lower the Temperature: Acid-catalyzed degradation is highly temperature-dependent.[7] If the reaction was performed at room temperature or higher, immediately attempt the reaction at 0 °C or even -20 °C. The kinetics of the desired deprotection may be slower, but the degradation pathway will be significantly suppressed.

-

Control Reaction Time: Monitor the reaction closely at short time intervals (e.g., every 15-30 minutes) using an appropriate analytical technique (see Q2) to find the point where your desired product has formed but significant degradation has not yet occurred.

Q2: I suspect furan ring opening is occurring, but I'm not sure. How can I analytically confirm this and differentiate it from other side reactions?

A2: Confirming ring opening requires analytical techniques that can track the disappearance of the furan ring and the appearance of its characteristic degradation products (1,4-dicarbonyls).

-

HPLC-UV/DAD: This is often the best initial method. The furan ring has a distinct UV chromophore. You can monitor the disappearance of your starting material's peak. A Diode Array Detector (DAD) is useful to see if new peaks lack this characteristic UV absorbance while the parent peak diminishes.

-

LC-MS: Mass spectrometry is invaluable for identifying the mass of the expected ring-opened product. The hydrolyzed product will have a mass corresponding to the parent molecule plus one molecule of water (M+18).

-

¹H and ¹³C NMR Spectroscopy: This is the most definitive method. In the ¹H NMR, you will see the characteristic furan proton signals (typically in the δ 6.0-7.5 ppm range) disappear. In the ¹³C NMR, you will observe the disappearance of furan carbon signals and the appearance of new signals in the carbonyl region (δ 190-210 ppm) corresponding to the resulting aldehydes or ketones.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile furan-containing compounds, GC-MS is an excellent tool for both separation and identification of degradation products.[12][13][14]

Q3: I must cleave an acid-labile protecting group (e.g., a TBS ether, acetal) on my furan-containing molecule. What specific, mild conditions should I screen first to maximize my yield?

A3: This is a common challenge requiring a delicate balance. The key is to use conditions just potent enough to cleave the protecting group while minimizing protonation of the furan ring.

Recommended Starting Conditions (Screen in Parallel):

| Condition | Acid System | Solvent | Temperature (°C) | Rationale |

| A | 10% Citric Acid (aq) | THF or Acetone | 0 to RT | A weak organic acid that is often sufficient for cleaving acetals and silyl ethers.[15] |

| B | Acetic Acid / H₂O / THF (3:1:1) | Mixture | 25 | A widely used system for deprotecting acid-sensitive substrates.[16] |

| C | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ or EtOH | 25 | A mildly acidic salt that provides a controlled, low concentration of protons. |

| D | Amberlyst® 15 or Dowex® 50WX8 | Methanol or THF | 25 | Solid-supported acid catalysts. The reaction can be stopped by simple filtration, preventing over-exposure. |

| E | Biphasic System: MIBK / aq. HCl (0.1M) | MIBK / Water | 25 | The organic phase can continuously extract the product, protecting it from prolonged contact with the aqueous acid.[17] |

Expert Tip: If your molecule is tolerant, consider switching to a protecting group that can be removed under non-acidic conditions for future synthetic steps. For example, use a base-labile ester (e.g., acetate) instead of an acid-labile ether, or a group removable by hydrogenolysis (e.g., benzyl ether).[16][18]

Q4: I am performing an acid-catalyzed reaction in methanol, and I'm getting methoxylated byproducts instead of just hydrolysis. What is happening?

A4: Your solvent is acting as a nucleophile. After the furan ring is protonated to form the carbocation intermediate, methanol (being present in vast excess as the solvent) can attack the carbocation more readily than trace amounts of water. This leads to the formation of methoxylated ring-opened products or other adducts.

Solutions:

-

Switch to an Aprotic Solvent: The most effective solution is to change your solvent to a non-nucleophilic, polar aprotic one. Studies have shown that solvents like DMF can have a stabilizing effect on furan derivatives.[1][2] Other options include THF, Dioxane, or Acetonitrile. You will need to add a stoichiometric amount of water to perform the hydrolysis if that is the desired reaction.

-

Use a Biphasic System: As mentioned in A3, a biphasic system using a non-polar organic solvent and an aqueous acid layer can physically separate your substrate from the bulk of the protic solvent.[17]

Logical Troubleshooting Workflow

Caption: Decision tree for troubleshooting furan degradation.

Frequently Asked Questions (FAQs)

Q1: What structural features on the furan ring or the rest of the molecule affect its stability in acid?

A1: The electronic properties of substituents on the furan ring play a major role.[19]

-

Electron-Withdrawing Groups (EWGs): Substituents like aldehydes (e.g., furfural), ketones, or esters make the furan ring less electron-rich and therefore less susceptible to protonation. This generally increases the stability of the furan ring under acidic conditions.[3]

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups make the furan ring more electron-rich, accelerating the initial protonation step and thus increasing the rate of degradation.[20]

-

Steric Hindrance: Bulky groups near the reactive α-positions can sterically hinder the approach of the proton or the subsequent nucleophilic attack, which can sometimes slow down the degradation process.

Q2: Are there non-acidic alternatives for cleaving common protecting groups on a furan-containing molecule?

A2: Absolutely. Employing orthogonal protection strategies is a cornerstone of modern organic synthesis.[21] If you anticipate issues with acid stability, plan your synthesis to use protecting groups that can be removed under different conditions.

-

For Esters (Hydrolysis): Use base-catalyzed saponification (e.g., LiOH, NaOH, K₂CO₃ in MeOH/H₂O) to hydrolyze esters to carboxylic acids.[22][23] This is a highly reliable alternative to acidic hydrolysis.

-

For Ethers (Cleavage):

-

Benzyl (Bn) or p-Methoxybenzyl (PMB) Ethers: These are readily cleaved by hydrogenolysis (H₂, Pd/C) or oxidative cleavage (for PMB), respectively.

-

Silyl Ethers (TBS, TIPS): These can be cleaved with fluoride sources like TBAF in THF, which is a standard, non-acidic method.

-

-

For Carbamates (Boc, Cbz): While Boc is acid-labile, the Cbz group is typically removed by hydrogenolysis.

Q3: Can I use a protecting group for the furan ring itself?

A3: Yes, this is a viable but less common strategy. The most frequent way to "protect" a furan is to temporarily convert it into a less reactive species.

-

Diels-Alder Reaction: The furan can act as a diene in a reversible Diels-Alder reaction with a reactive dienophile (like maleic anhydride).[24][25] The resulting oxabicycloheptene adduct is stable to many conditions that would degrade the furan. The furan can often be regenerated by retro-Diels-Alder at high temperatures. This is a powerful but synthetically intensive approach.

Q4: How can I quantitatively assess the kinetics of my desired reaction versus the furan degradation?

A4: A kinetic study is essential for optimizing sensitive reactions.

-

Set up multiple small-scale reactions under your chosen conditions (e.g., specific acid, concentration, and temperature).

-

At defined time points (e.g., 0, 15, 30, 60, 120 minutes), quench an aliquot of the reaction mixture (e.g., by adding a strong base like triethylamine).

-

Analyze each quenched sample by a quantitative method, typically HPLC.

-

Plot the concentration of your starting material, desired product, and any major degradation products over time. This will give you a visual representation of the reaction rates and allow you to select the optimal reaction time to maximize the yield of your desired product before significant degradation occurs. Kinetic models can describe the reaction rate's dependence on temperature and acid concentration.[7][17][26]

Validated Experimental Protocols

Protocol 1: Mild Hydrolysis of a tert-Butyldimethylsilyl (TBS) Ether

This protocol uses buffered acetic acid, a mild condition suitable for cleaving a TBS ether in the presence of an acid-sensitive furan.

-

Preparation: Dissolve the furan-containing TBS-ether (1.0 eq) in a 3:1:1 mixture of acetic acid:THF:water to a final substrate concentration of 0.1 M.

-

Reaction: Stir the solution at room temperature (25 °C).

-

Monitoring: Withdraw a small aliquot every hour. Neutralize it with saturated NaHCO₃ solution and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for the disappearance of the starting material and the appearance of the deprotected alcohol.

-

Workup: Once the reaction is complete (typically 4-8 hours), pour the reaction mixture into a separatory funnel containing an equal volume of cold saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analytical Monitoring of Furan Degradation by HPLC-UV

This protocol establishes a method to track the stability of your compound.

-

Sample Preparation: Prepare a stock solution of your furan-containing compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Condition: In a vial, combine 1 mL of your acidic hydrolysis medium (e.g., 0.1 M HCl in H₂O/MeCN 1:1) with 100 µL of your stock solution.

-

Time-Point Analysis: At t=0, immediately inject a sample onto the HPLC. Place the vial in a temperature-controlled autosampler or water bath set to your reaction temperature.

-

Data Acquisition: Program the HPLC to automatically inject samples at regular intervals (e.g., every 30 minutes for 4 hours).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detector: UV/DAD detector set to monitor at the λmax of your furan compound (typically ~220-280 nm) and a broader range to detect new peaks.

-

-

Analysis: Integrate the peak area of your starting material at each time point. A decrease in the normalized peak area over time indicates degradation. The appearance of new peaks can be investigated by LC-MS using the same method.

References

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.

- Acidic hydrolysis of furan led to the form

- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.).

- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.

- Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. (n.d.).

- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). Scite.ai.

- Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. (n.d.).

- Kinetics of Furfural Destruction in Acidic Aqueous Media. (n.d.). Industrial & Engineering Chemistry.

- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.).

- On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. (n.d.).

- Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering.

- General scheme of the study of furan stability. (n.d.).

- Furan: Alkylation, Synthesis & Properties. (2023). StudySmarter.

- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PMC.

- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (n.d.). PMC.

- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz

- Protecting groups in organic synthesis. (n.d.). Unknown Source.

- A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025).

- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz

- The Determination of Furan in Foods — Challenges and Solutions. (n.d.).

- Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. (n.d.). PerkinElmer.

- Protecting group. (n.d.). Wikipedia.

- Furan as a vers

- Protecting Groups. (2020). Chemistry LibreTexts.

- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Veeprho.

- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

Sources

- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]

- 9. Furan as a versatile synthon [pubsapp.acs.org]

- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. gcms.cz [gcms.cz]

- 15. mdpi.com [mdpi.com]

- 16. mazams.weebly.com [mazams.weebly.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.iitb.ac.in [chem.iitb.ac.in]

- 19. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Protecting group - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 24. studysmarter.co.uk [studysmarter.co.uk]

- 25. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Removing metal catalysts from 2-(Furan-3-yl)-2-methylpropanoic acid

Technical Support Center: Catalyst Removal

Product Focus: 2-(Furan-3-yl)-2-methylpropanoic acid Topic: Troubleshooting the Removal of Residual Metal Catalysts

Introduction: The Criticality of Catalyst Purity

As a Senior Application Scientist, I've seen brilliant synthetic routes compromised at the final hurdle: purification. For drug development professionals, the removal of metal catalysts, particularly palladium, from Active Pharmaceutical Ingredients (APIs) is not just a matter of purity but of safety and regulatory compliance.[1] Metal impurities can interfere with downstream chemistry, and more importantly, they must be controlled to levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] For palladium, the permitted concentration in an oral drug product is typically 10 ppm (10 µg/g).[2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter when purifying 2-(Furan-3-yl)-2-methylpropanoic acid. We will move from basic troubleshooting to advanced techniques, always explaining the underlying chemical principles to empower your decision-making.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my synthesis. What is the first and simplest step I should take to remove the palladium catalyst?

A1: Your first line of defense should always be leveraging the inherent properties of your product and the likely state of the catalyst post-reaction.

Many palladium catalysts, especially those like Pd/C, are heterogeneous and can be removed by simple filtration. However, even with initially homogeneous catalysts (e.g., Pd(PPh₃)₄), the palladium often precipitates as colloidal Pd(0) "black" upon reaction completion.

Initial Protocol:

-

Cooling & Precipitation: Ensure the reaction is complete and cool the mixture to room temperature. This can often encourage the catalyst to crash out of the solution.

-

Filtration through Celite®: Prepare a small plug of Celite® or another filter aid in a sintered glass funnel. This prevents fine metal particles from passing through.

-

Rinse: Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of your product.

Causality: The goal here is to remove the bulk of the palladium if it has heterogenized. This is a rapid, low-cost step that can significantly reduce the metal load before committing to more complex methods. In some cases, this simple filtration is sufficient to bring metal levels within an acceptable range for early-stage intermediates.[2]

Q2: My initial filtration didn't work. My ICP-MS analysis shows palladium levels are still over 500 ppm. What's the next logical step?

A2: This indicates your palladium is likely soluble or in a fine colloidal form that passed through the initial filtration. The most common and highly effective next step is to use a metal scavenger .

Metal scavengers are solid-supported materials, often silica or polystyrene, functionalized with ligands that have a high affinity for the target metal.[4][5] The principle is chemisorption: the dissolved metal catalyst binds strongly to the scavenger, which can then be easily removed by filtration.[2][6]

Q3: There are many types of scavengers. How do I choose the right one for my palladium catalyst and my specific molecule?

A3: The choice is critical and depends on the oxidation state of the palladium and the nature of your product. Palladium is a soft metal and therefore binds most effectively to soft ligands, particularly those containing sulfur.

-

For Pd(0) and Pd(II): Thiol-based scavengers are the gold standard. Thiol groups (-SH) are excellent ligands for palladium. Products like Biotage® MP-TMT or Smopex® fibers with thiol functionality are highly effective.[6][7] They can reduce palladium levels from hundreds of ppm to well below 10 ppm, often in a single treatment.[6]

-

For Pd(II) specifically: Amine-based or ion-exchange scavengers can also be effective, particularly if the palladium is in a cationic state.[7]

-

The Furan and Carboxylic Acid Groups: Your molecule, 2-(Furan-3-yl)-2-methylpropanoic acid, contains Lewis basic sites (the furan oxygen and the carboxylic acid oxygens) that could, in theory, compete for the scavenger. However, the affinity of sulfur-based scavengers for palladium is so high that this is rarely an issue.

Recommendation: Start with a thiol-based scavenger. It has the highest probability of success.

Q4: I used a thiol-based scavenger, but my palladium levels are still around 50 ppm. What could have gone wrong?

A4: This is a common troubleshooting scenario. Inefficiency is rarely due to the scavenger's fundamental chemistry but rather the experimental conditions. Here’s a checklist:

-

Insufficient Equivalents: Did you add enough scavenger? A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the catalyst. For a stubborn case, you may need more.

-

Reaction Time: Is the scavenger in contact with the solution long enough? While some scavenging is rapid, achieving <10 ppm levels can take several hours. An overnight stir is a common and effective practice.[6]

-

Temperature: Most scavenging is done at room temperature, but gently heating to 40-60°C can increase the kinetics and efficiency, provided your product is stable at that temperature.

-

Solvent Effects: The solvent can impact the scavenger's performance. Swelling of polymer-based scavengers is important for accessing the binding sites. Ensure the scavenger is compatible with your solvent system.

-

Ligand Competition: If your reaction used a large excess of a competing ligand (e.g., triphenylphosphine), this can bind to the palladium and hinder the scavenger's access. A second treatment with the scavenger may be necessary.

Q5: Scavenging isn't working well enough, or it's too expensive for my scale. What other purification methods can I use?

A5: If scavengers fail, or for economic reasons on a larger scale, several classic and effective techniques are available. Given your molecule's carboxylic acid group, acid-base liquid-liquid extraction is an exceptionally powerful choice.

Method Comparison Table

| Method | Typical Efficiency | Pros | Cons | Best For |

| Metal Scavengers | >99% (<10 ppm)[6] | High selectivity, easy to perform, wide applicability. | Can be expensive for large scale, may require optimization. | Lab scale and high-value APIs where product loss is critical. |

| Activated Carbon | 80-95% | Inexpensive, can also remove color impurities.[4] | Can be non-selective and may adsorb the product, leading to yield loss. | Decolorizing and as a lower-cost alternative to scavengers. |

| Acid-Base LLE | >95% | Highly effective for acidic/basic compounds, inexpensive, scalable. | Requires solvent use, can form emulsions, risk of product degradation if pH is extreme. | Purifying ionizable compounds like carboxylic acids. |

| Chromatography | >99% | Excellent separation power, can remove multiple impurities at once. | Can be complex to develop, requires large solvent volumes, difficult to scale. | Final polishing step or for very difficult separations. |

| Recrystallization | Variable | Can provide very high purity product, scalable. | Highly dependent on solubility profiles, can lead to significant yield loss.[7] | Solid compounds where a suitable solvent system can be found. |

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction for 2-(Furan-3-yl)-2-methylpropanoic acid

This protocol leverages the acidic nature of your compound to selectively move it into an aqueous phase, leaving non-polar impurities (including many catalyst complexes) behind in the organic phase.[8][9]

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

-

Expert Insight: Use a weak base like bicarbonate. A strong base (like NaOH) could potentially promote side reactions with the furan ring, which can be unstable under harsh conditions.[10]

-

-

Shake and Separate: Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently at first, then more vigorously. Allow the layers to separate. Drain the lower aqueous layer.

-

Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of your acidic product.

-

Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Acidification & Re-extraction: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~2. Your product should precipitate or form an oil. Extract the product back into a fresh organic solvent (e.g., ethyl acetate) three times.

-

Drying and Evaporation: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography of a Carboxylic Acid

If LLE is insufficient, column chromatography can be used as a final polishing step. The key challenge with carboxylic acids on silica gel is peak tailing due to interaction with the acidic silica surface.

-

Solvent System Selection: Using TLC, find a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).

-

Acidify the Mobile Phase: To prevent peak tailing, add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your chosen mobile phase.[13]

-

Causality: The added acid keeps your carboxylic acid fully protonated, preventing its deprotonation by the silica gel. This results in a single, less polar species that elutes as a sharp, symmetrical peak.[13]

-

-

Prepare the Column: Pack a silica gel column with your acidified mobile phase.

-

Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elute and Collect: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.

-

Remove Solvent: Combine the pure fractions and remove the solvent (and the volatile acid additive) under reduced pressure.

References

- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [URL: https://www.biotage.com/blog/using-metal-scavengers-to-remove-trace-metals-such-as-palladium]

- The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review. [URL: https://www.ingentaconnect.com/content/matthey/pmr/2010/00000054/00000002/art00004]

- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00155]

- Palladium catalyst recovery using scavenger resin. SpinChem. [URL: https://www.spinchem.

- How to Remove Palladium in three easy steps. Biotage. [URL: https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps]

- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [URL: https://www.researchgate.

- Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-specification-limits-residues-metal-catalysts-or-metal-reagents-revision-2_en.pdf]

- Liquid–liquid extraction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Liquid%E2%80%93liquid_extraction]

- Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. [URL: https://www.tieiextraction.com/liquid-liquid-extraction-for-neutral-acidic-and-basic-compounds/]

- Metals Removal. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-metals-removal-guide.pdf]

- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Extraction/2.03%3A_Liquid-Liquid_Extraction]

- General procedures for the purification of Carboxylic acids. LookChem. [URL: https://www.lookchem.

- Acid-Base Extraction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_COMMON_ORGANIC_CHEMISTRY_LABORATORY_TECHNIQUES/5.03%3A_Acid-Base_Extraction]

- Purification strategies to remove catalyst residues from the final product. BenchChem. [URL: https://www.benchchem.

- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [URL: https://crimsonpublishers.com/amms/pdf/AMMS.000582.pdf]

- Column chromatography of carboxylic acids? Reddit r/chemistry. [URL: https://www.reddit.

- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cssc.202301646]

Sources

- 1. Metals Removal - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. biotage.com [biotage.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

Technical Support Center: Scale-Up of 2-(Furan-3-yl)-2-methylpropanoic Acid Production

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production of 2-(Furan-3-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. The compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals, making robust production crucial.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on a common and practical synthetic route. Our approach emphasizes not just the "how," but the fundamental "why" behind each recommendation, ensuring a deeper understanding of the process chemistry and enabling you to anticipate and resolve challenges effectively.

Section 1: Overview of the Synthetic Pathway

The most common and scalable synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid proceeds via a four-stage process starting from 3-bromofuran. This route leverages well-established organometallic chemistry, which, while powerful, presents specific challenges during scale-up that require careful management.[3]

The overall transformation is as follows:

-

Lithium-Halogen Exchange: Formation of the key 3-furyllithium intermediate from 3-bromofuran using n-butyllithium (n-BuLi).

-

Alkylation: C-C bond formation by reacting the organolithium species with an electrophile, ethyl 2-bromo-2-methylpropanoate.

-

Saponification: Hydrolysis of the resulting ethyl ester to its corresponding carboxylate salt.

-

Acidification & Isolation: Protonation of the carboxylate salt followed by crystallization to yield the final active pharmaceutical ingredient (API) precursor.

Caption: Overall workflow for the synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic stage.

Stage 1: Lithiation of 3-Bromofuran

The formation of 3-furyllithium is arguably the most critical and hazardous step. Success here dictates the efficiency of the entire process.

Question: We are experiencing low or inconsistent yields in the lithiation step, determined by an in-process quench-and-derivatization test. What are the likely causes?

Answer: This is a common issue when scaling up organolithium reactions. The root cause typically falls into one of four categories:

-

Moisture and Air Contamination: Organolithium reagents like n-BuLi are extremely reactive towards protons and oxygen.[4][5] On a larger scale, ensuring a completely inert and anhydrous environment is more challenging.

-

Causality: Traces of water will quench the n-BuLi and the product, 3-furyllithium, reducing the yield. Oxygen can lead to complex side products.

-

Solution: All reactors, transfer lines, and solvents must be rigorously dried. Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[4] Solvents must have a water content below 50 ppm. Perform a "dummy run" with solvent and a small amount of n-BuLi; a persistent color from an indicator like 1,10-phenanthroline can confirm anhydrous conditions.

-

-

Incorrect Temperature Control: Lithium-halogen exchange is extremely fast and exothermic. The stability of the resulting 3-furyllithium is also a major concern.

-

Causality: If the temperature rises above approximately -40 °C, the 3-lithiofuran intermediate can isomerize to the more thermodynamically stable 2-lithiofuran.[6] This leads to regioisomeric impurities in the next stage that are difficult to remove.

-

Solution: The reaction must be maintained at very low temperatures (typically < -70 °C). On a large scale, this requires a reactor with efficient cooling and good heat transfer. The addition of n-BuLi must be slow and controlled to prevent localized temperature spikes.

-

-

Inefficient Mixing: As reaction volume increases, achieving homogenous mixing becomes more difficult.

-

Causality: Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and isomerization.

-

Solution: Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to maintain a vortex and rapid homogenization without splashing. Baffles within the reactor are critical for preventing swirling and promoting top-to-bottom mixing.

-

-

Quality of Reagents: The purity of both 3-bromofuran and the n-BuLi solution is paramount.

-

Causality: Impurities in the 3-bromofuran can interfere with the reaction. The titer (concentration) of the n-BuLi solution can decrease over time due to decomposition.[5]

-

Solution: Use high-purity 3-bromofuran. Always titrate the n-BuLi solution before use to determine its exact molarity. A double titration method (e.g., with diphenylacetic acid) is recommended for accuracy.

-

Question: We had a safety incident involving a small fire during the transfer of n-BuLi. How can we improve our handling procedures for large quantities?

Answer: This highlights the primary hazard of n-BuLi: it is pyrophoric, meaning it can ignite spontaneously on contact with air.[7] Syringe transfer, common in labs, is not suitable for multi-liter quantities.

-

Causality: Exposure of the reagent to air or moisture causes immediate ignition.

-

Scale-Up Solution: Use a closed-system cannula transfer technique under a positive pressure of an inert gas (Nitrogen or Argon). The process involves pressurizing the reagent source vessel with inert gas and using that pressure to push the liquid through a stainless steel cannula into the reactor. All personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses or goggles, and face shields.[4][7] Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(Furan-3-yl)-2-methylpropanoic Acid

The following guide provides a technical analysis of the 1H NMR interpretation for 2-(Furan-3-yl)-2-methylpropanoic acid . This document is structured to assist analytical chemists and drug discovery scientists in validating structural identity, specifically distinguishing the target 3-substituted furan from its common regioisomeric impurities.

Content Type: Technical Comparison & Validation Guide Focus: Structural Elucidation, Regioisomer Differentiation, and Impurity Profiling

Executive Summary

2-(Furan-3-yl)-2-methylpropanoic acid is a specialized building block often used as a bioisostere for phenyl- or pyridine-based carboxylic acids in medicinal chemistry. Its structural integrity is defined by two critical features: the gem-dimethyl group adjacent to the carboxylate, and the 3-substituted furan ring.

The primary analytical challenge is distinguishing this compound from its 2-substituted regioisomer (a common synthetic impurity) and its ester precursors . This guide compares the spectral "fingerprint" of the target against these alternatives to establish a self-validating identification protocol.

Technical Deep Dive: The Spectral Fingerprint

To validate the structure, one must confirm the connectivity of the furan ring. 3-substituted furans exhibit a distinct coupling pattern compared to 2-substituted furans due to the arrangement of the remaining protons.

A. The Diagnostic Furan Region (6.0 – 7.6 ppm)

The most definitive proof of the 3-furan-yl moiety is the presence of a "singlet-like" resonance for the proton at position 2 (H2).

| Proton | Position | Multiplicity | Coupling Constant ( | Diagnostic Feature |

| H-2 | Adjacent to Oxygen | Broad Singlet (br s) or narrow doublet | Critical: Appears as an isolated singlet due to very small cross-ring coupling. In the 2-yl isomer, this proton is absent. | |

| H-5 | Adjacent to Oxygen | Doublet of Doublets (dd) | Deshielded by the oxygen atom; couples primarily with H-4. | |

| H-4 | Beta position | Doublet (d) or dd | Shielded relative to H-2/H-5. |

B. The Aliphatic Anchor (1.0 – 2.0 ppm)

The gem-dimethyl group provides a high-intensity anchor signal.

-

Shift:

1.50 – 1.65 ppm. -

Integration: 6H.

-

Multiplicity: Singlet (s).

-

Validation: If this signal is split or appears as two distinct singlets, it indicates restricted rotation or the presence of a chiral impurity (if the molecule were chiral, which this specific acid is not, unless derivatized with a chiral auxiliary).

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most likely "false positives" in a synthetic context.

Scenario A: Distinguishing from the 2-Furan-yl Isomer

The 2-substituted isomer is a thermodynamic trap in many furan functionalization reactions.

| Feature | Target: 3-Substituted | Alternative: 2-Substituted | Analysis |

| H-2 Signal | Present ( | Absent | The 2-yl isomer has a substituent at C2. |

| H-3 Signal | Absent (Substituted) | Present ( | H-3 in 2-yl furans is often a doublet ( |

| Coupling | 2-yl furans show stronger vicinal coupling between H3 and H4. |

Scenario B: Distinguishing from Methyl Ester Precursor

Incomplete hydrolysis is a common issue.

| Feature | Target: Free Acid | Alternative: Methyl Ester | Analysis |

| -OCH3 | Absent | Present ( | Sharp singlet, 3H integration. |

| -COOH | Present ( | Absent | Broad, exchangeable singlet. |

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and accurate assignment, follow this standardized protocol.

Reagents:

-

Solvent: DMSO-d6 (Preferred for resolving the carboxylic acid proton) or CDCl3 (Standard for routine checks).

-

Internal Standard: TMS (0.00 ppm).[1]

Workflow:

-

Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of solvent. Ensure complete dissolution to avoid line broadening.

-

Acquisition:

-

Pulse angle: 30°.

-

Relaxation delay (d1):

5 seconds (Critical for accurate integration of the gem-dimethyl vs aromatic protons). -

Scans: 16 (minimum).

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz).

-

Validation Logic (Decision Tree):

Figure 1: Decision logic for confirming the regiochemistry of the furan moiety.

Synthesis & Impurity Origin

Understanding the synthesis helps anticipate impurities. The target is often synthesized via the dialkylation of a furan-3-acetate or a Reformatsky reaction.

Figure 2: Synthetic origin of the critical regioisomeric impurity.

References

-

Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications: NMR Spectra of Furan Derivatives. Retrieved from

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and NMR Analysis. Molecules, 27(14). Retrieved from

-

Canadian Journal of Chemistry. (1965). The Proton Resonance Spectra of Furan and Pyrrole. (Detailed analysis of J-coupling constants in 2- vs 3-substituted furans). Retrieved from

-

PubChem. (n.d.). 2-(Furan-2-yl)-2-methylpropanoic acid (Isomer Data). Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Furan-3-yl Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Furan-3-yl Acids

Furan-3-yl acids, a class of heterocyclic carboxylic acids, are significant structural motifs in numerous pharmaceuticals, natural products, and materials. Their isomeric counterparts, furan-2-yl acids, often exhibit distinct biological activities and chemical properties. Consequently, the robust and unambiguous identification of these isomers is a critical challenge in drug discovery, metabolite identification, and quality control. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful tool for this purpose. The fragmentation patterns generated upon ionization provide a molecular fingerprint, enabling structural elucidation and differentiation of isomers.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of furan-3-yl acids, with a particular focus on 3-furoic acid. We will delve into the mechanistic rationale behind the observed fragmentations under various ionization techniques, compare these patterns with those of furan-2-yl acids, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach to Structural Fingerprinting

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This results in a rich mass spectrum that, while sometimes lacking a prominent molecular ion peak, provides a wealth of structural information.

The Fragmentation Pattern of 3-Furoic Acid

The EI mass spectrum of 3-furoic acid (furan-3-carboxylic acid) is characterized by a series of fragment ions that reveal the interplay between the carboxylic acid functionality and the furan ring. The NIST WebBook provides a reference spectrum for 3-furoic acid, which serves as our primary data source for this analysis.[2][3]

| m/z | Proposed Fragment | Relative Intensity (%) |

| 112 | [M]+• (Molecular Ion) | ~60 |

| 95 | [M - OH]+ | ~100 |

| 67 | [M - COOH]+ | ~30 |

| 39 | [C3H3]+ | ~50 |

Data sourced from NIST Mass Spectrometry Data Center.[2]

Mechanistic Insights into the Fragmentation of 3-Furoic Acid

The fragmentation of 3-furoic acid under EI conditions can be rationalized through several key pathways, driven by the formation of stable ions and neutral losses.

Caption: Proposed EI fragmentation pathways of 3-furoic acid.

-

Loss of a Hydroxyl Radical (•OH): The base peak at m/z 95 corresponds to the loss of a hydroxyl radical from the molecular ion. This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion, the 3-furoyl cation.[4] The stability of this cation is enhanced by the aromaticity of the furan ring.

-

Loss of a Carboxyl Radical (•COOH): The peak at m/z 67 is attributed to the cleavage of the C-C bond between the furan ring and the carboxylic acid group, resulting in the formation of a furyl cation. This fragmentation pathway directly probes the connection of the carboxylic acid to the ring.

-

Decarbonylation: The prominent fragment at m/z 39, the cyclopropenyl cation, is a common fragment in the mass spectra of five-membered heterocyclic rings like furan.[5] It is likely formed through the decarbonylation (loss of CO) of the 3-furoyl cation (m/z 95) or the furyl cation (m/z 67), followed by ring rearrangement.

Comparative Analysis: Furan-3-yl vs. Furan-2-yl Acids

The position of the carboxylic acid group on the furan ring significantly influences the fragmentation pattern. A direct comparison with the EI mass spectrum of 2-furoic acid (furan-2-carboxylic acid) highlights these differences. The NIST WebBook also provides the reference spectrum for 2-furoic acid.[6]

| m/z | Relative Intensity (%) - 3-Furoic Acid | Relative Intensity (%) - 2-Furoic Acid | Proposed Fragment |

| 112 | ~60 | ~70 | [M]+• |

| 95 | ~100 | ~100 | [M - OH]+ |

| 83 | - | ~15 | [M - CHO]+ |

| 67 | ~30 | ~5 | [M - COOH]+ |

| 39 | ~50 | ~60 | [C3H3]+ |

Data sourced from NIST Mass Spectrometry Data Center.[2][6]

Key Differences in Fragmentation:

-

Abundance of the [M - COOH]+ Ion: The most striking difference is the significantly lower abundance of the furyl cation (m/z 67) in the spectrum of 2-furoic acid compared to 3-furoic acid. This suggests that the C-C bond between the ring and the carboxyl group is more stable when the carboxyl group is at the 2-position. This can be attributed to the greater resonance stabilization of the 2-furoyl cation compared to the 3-furoyl cation.

-

Presence of the [M - CHO]+ Ion: The spectrum of 2-furoic acid exhibits a unique fragment at m/z 83, corresponding to the loss of a formyl radical (•CHO). This pathway is not observed for 3-furoic acid. This is likely due to a rearrangement involving the oxygen of the furan ring and the carboxylic acid group, which is sterically more favorable in the 2-isomer.

These distinct fragmentation patterns provide a reliable basis for differentiating between furan-2-yl and furan-3-yl acids using EI-MS.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Molecular Ion Information

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation.[7] This is particularly useful for determining the molecular weight of an analyte. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Expected ESI-MS/MS Fragmentation of Furan-3-yl Acids

For 3-furoic acid, the deprotonated molecule ([M-H]-) at m/z 111 would be the precursor ion. The primary fragmentation in MS/MS would likely be the loss of carbon dioxide (CO2), a characteristic fragmentation of deprotonated carboxylic acids, to yield the furyl anion at m/z 67.

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 3-furoic acid.

Comparison with Furan-2-yl Acids in ESI-MS/MS

Data for the ESI-MS/MS of 2-furoic acid shows that the primary fragmentation of the ([M-H]-) ion is indeed the loss of CO2 to produce the furyl anion at m/z 67.[5] Therefore, unlike in EI-MS, the primary MS/MS fragmentation of the deprotonated molecules of 2- and 3-furoic acid is expected to be identical, yielding the same major product ion.

This highlights a key difference between the two ionization techniques: while EI-MS provides distinct fragmentation patterns for the isomers, ESI-MS/MS of the deprotonated molecules may not be sufficient for their differentiation based solely on the major fragment ion. In such cases, careful analysis of minor fragment ions or the use of alternative analytical techniques, such as ion mobility spectrometry, may be necessary.

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol outlines a general procedure for the analysis of furan-3-yl acids. Optimization of parameters may be required for specific instruments and derivatives.

-

Sample Preparation:

-

Derivatize the furan-3-yl acid to a more volatile ester (e.g., methyl or ethyl ester) using a standard esterification procedure (e.g., with methanol and a catalytic amount of sulfuric acid). This is often necessary for good chromatographic performance.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might be: 50°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230°C.

-

Caption: Workflow for GC-EI-MS analysis of furan-3-yl acids.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol provides a general method for the analysis of furan-3-yl acids without derivatization.

-

Sample Preparation:

-

Dissolve the furan-3-yl acid in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture).

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization efficiency.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode is generally preferred for carboxylic acids.

-

MS1 Scan: Scan for the deprotonated molecular ion ([M-H]-).

-

MS2 Scan (Product Ion Scan): Select the ([M-H]-) ion as the precursor and fragment it using collision-induced dissociation (CID).

-

Collision Energy: Optimize the collision energy to achieve sufficient fragmentation.

-

Caption: Workflow for LC-ESI-MS/MS analysis of furan-3-yl acids.

Conclusion and Future Outlook

The mass spectrometric fragmentation of furan-3-yl acids provides a rich source of structural information that is invaluable for their identification and differentiation from other isomers. Electron ionization mass spectrometry, with its extensive fragmentation, offers distinct fingerprints for furan-3-yl and furan-2-yl acids, enabling their unambiguous identification. In contrast, the softer ionization technique of electrospray ionization, coupled with tandem mass spectrometry, may not provide sufficient differentiation in the primary fragmentation event for these isomers, necessitating more detailed analysis or complementary techniques.

As the complexity of pharmaceutical and biological samples continues to increase, the development of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) for accurate mass measurements and ion mobility spectrometry for gas-phase separation of isomers, will further enhance our ability to confidently identify and characterize furan-3-yl acids and their derivatives. This guide provides a foundational understanding of the fragmentation behavior of this important class of molecules, empowering researchers to make informed decisions in their analytical workflows.

References

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. [Link]

-

Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. (2020). ACS Publications. [Link]

-

Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. (2020). ResearchGate. [Link]

-

Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. (2020). ACS Publications. [Link]

-

2-Furoic acid; LC-ESI-QQ; MS2; CE:40 V; [M-H]-. BMRB. [Link]

-

Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. (1996). PubMed. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Ionization and fragmentation of furan molecules by electron collisions. (2014). ResearchGate. [Link]

-

2-Furoic acid, TMS derivative. NIST WebBook. [Link]

-

On the fragmentation of furan molecule and its dependence on the laser wavelength. (2008). King Fahd University of Petroleum & Minerals. [Link]

-

3-Furoic acid. PubChem. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. [Link]

-

2-Furancarboxylic acid. NIST WebBook. [Link]

-

3-Furancarboxylic acid. NIST WebBook. [Link]

-

3-Furancarboxylic acid. NIST WebBook. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). PMC. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. (2020). ResearchGate. [Link]

-

3-Furancarboxylic acid, methyl ester. NIST WebBook. [Link]

Sources

- 1. bmse000330 2-Furoic Acid at BMRB [bmrb.io]

- 2. 3-Furancarboxylic acid [webbook.nist.gov]

- 3. 3-Furancarboxylic acid [webbook.nist.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. 2-Furoic acid; LC-ESI-QQ; MS2; CE:40 V; [M-H]- [camp.bmrb.io]

- 6. 2-Furancarboxylic acid [webbook.nist.gov]